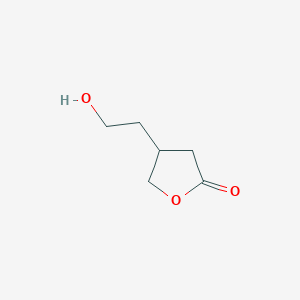
3-(2-Hydroxyethyl)butyrolactone
Descripción
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c7-2-1-5-3-6(8)9-4-5/h5,7H,1-4H2 |
Clave InChI |
ROXIKYWASXLFTR-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC1=O)CCO |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Observations :
- Substituent Effects : The hydroxyethyl group in this compound increases polarity compared to α-methylene-γ-butyrolactone, which is more lipophilic due to its exocyclic double bond .
- Stereochemistry: (S)-3-Hydroxy-γ-butyrolactone () demonstrates the importance of chirality in biological interactions, a factor absent in non-chiral derivatives like 2-acetylbutyrolactone .
Physicochemical Properties
| Compound Name | Solubility | Melting Point (°C) | Boiling Point (°C) | LogP* |
|---|---|---|---|---|
| This compound | High (polar solvents) | N/A | N/A | ~-0.5 |
| α-Methylene-γ-butyrolactone | Moderate | -20 | 204–206 | 0.78 |
| (S)-3-Hydroxy-γ-butyrolactone | High | 35–38 | N/A | -0.62 |
| 2-Acetylbutyrolactone | Low | N/A | N/A | 0.35 |
*Predicted using fragment-based methods.
Key Observations :
Q & A
Basic Research Question
- GC/HPLC : Use high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) and UV detection at 210 nm for quantifying purity (>98% threshold). Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile impurities .
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. Key signals include the lactone carbonyl (δ ~175 ppm in ¹³C NMR) and hydroxyethyl protons (δ ~3.6–4.0 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₈O₃; calc. 128.0473 g/mol) and detects degradation products .
How can solvent selection and recrystallization protocols improve purification?
Advanced Research Question
Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C yields high-purity crystals (>99%). For polar byproducts, use column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 8:1 to 4:1). Solvent-free methods, such as vacuum sublimation, are viable for thermally stable batches .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
The compound is hygroscopic and prone to hydrolysis. Store at 0–6°C under inert gas (Ar/N₂) in amber glass vials. Accelerated stability studies (40°C/75% RH for 14 days) show <2% degradation when sealed with PTFE-lined caps. Hydrolytic degradation products include 3-(2-hydroxyethyl)-4-hydroxybutanoic acid, detectable via LC-MS .
How can copolymerization with lactides or caprolactones enhance material properties?
Advanced Research Question
Copolymerizing this compound with ε-caprolactone (via ring-opening polymerization) introduces pendant hydroxyethyl groups, enabling post-polymerization functionalization (e.g., acrylate grafting). Use Sn(Oct)₂ catalyst (0.1 mol%) at 120°C for 24 hr. The resulting copolymers exhibit tunable hydrophilicity and degradability, suitable for biomedical scaffolds .
What mechanisms govern thermal and hydrolytic degradation, and how can they be mitigated?
Advanced Research Question
Thermogravimetric analysis (TGA) reveals onset degradation at ~180°C, with mass loss attributed to lactone ring cleavage. Hydrolytic degradation follows pseudo-first-order kinetics in pH 7.4 buffer (37°C; t₁/₂ = 14 days). Stabilizers like antioxidants (BHT, 0.01 wt%) or anhydrous storage extend shelf life .
How does structural modification influence biological activity in cell-based assays?
Advanced Research Question
Derivatization at the hydroxyethyl group (e.g., esterification with fatty acids) alters membrane permeability. In vitro cytotoxicity assays (MTT) using HEK-293 cells show EC₅₀ values correlating with logP. For targeted delivery, conjugate with PEGylated ligands via carbodiimide coupling (EDC/NHS) .
How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Q. Methodological Guidance
- Yield Discrepancies : Replicate reactions under strictly anhydrous conditions (Schlenk line) to exclude moisture-induced side reactions.
- Spectral Variations : Cross-validate NMR data against computational predictions (e.g., DFT calculations for ¹³C shifts) and ensure solvent purity (e.g., deuterated solvent lot testing) .
What strategies enable functionalization for stimuli-responsive polymers?
Advanced Research Question
Incorporate thiol-ene "click" chemistry by modifying the hydroxyethyl group with acrylate moieties. For pH-responsive systems, graft poly(2-hydroxyethyl methacrylate) via SET-LRP (single-electron transfer living radical polymerization) in 2,2,2-trifluoroethanol at 25°C .
What safety protocols are critical for handling this compound in lab settings?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Disposal : Incinerate in a certified waste facility (EPA Hazard Code D001) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


